![molecular formula C11H8N2O2S B511313 6-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 290299-82-0](/img/structure/B511313.png)
6-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- is a heterocyclic compound that features a unique structure combining thieno and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-acetyl-3-aminothieno[2,3-b]pyridine with bifunctional reagents such as malononitrile, cyanoacetamide, acetylacetone, or ethyl acetoacetate . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various electrophiles or nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial agent against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s role in OLEDs is due to its electron-deficient nature, which facilitates efficient energy transfer and light emission .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine: Another heterocyclic compound used in OLEDs.
Thieno[2,3-b4,5-b’]dipyridine-2,4-diol, 7,9-di-2-thienyl-: A structurally similar compound with different substituents.
Uniqueness
Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique structure allows for tailored applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
290299-82-0 |
|---|---|
Molecular Formula |
C11H8N2O2S |
Molecular Weight |
232.26g/mol |
IUPAC Name |
6-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
InChI |
InChI=1S/C11H8N2O2S/c1-5-2-3-6-9-10(16-11(6)12-5)7(14)4-8(15)13-9/h2-4H,1H3,(H2,13,14,15) |
InChI Key |
NUEZBCKNVWZLJA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C3=C(S2)C(=CC(=O)N3)O |
Isomeric SMILES |
CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


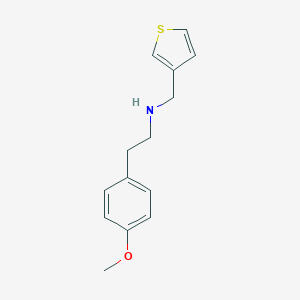
![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
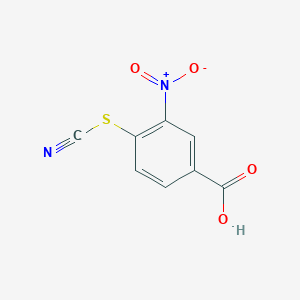
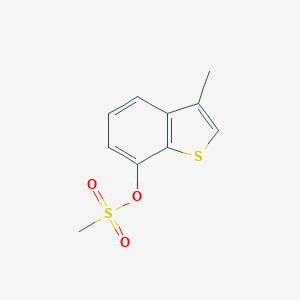
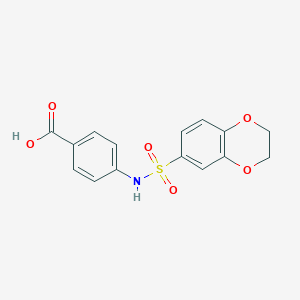
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
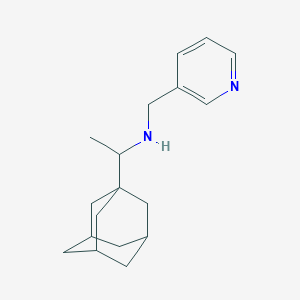
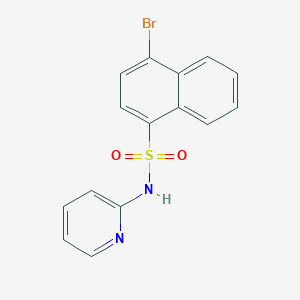
amine](/img/structure/B511356.png)
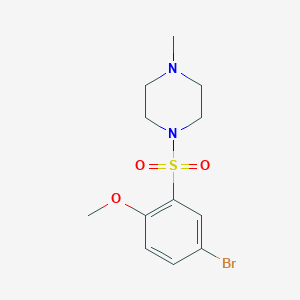
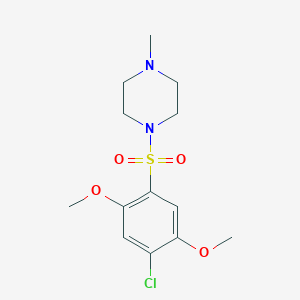
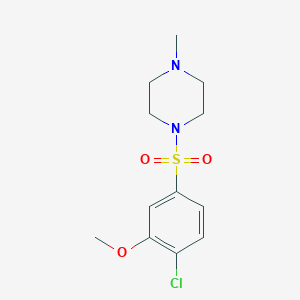
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)
